CYP2C19 Inhibition Risk: Ilaprazole Exhibits the Lowest In Vitro Interaction Potential Among PPIs
Ilaprazole demonstrates the lowest CYP2C19 inhibitory potential among five tested PPIs, with a Cmax,u/Ki,u ratio of 0.00224, compared to 0.0288 for omeprazole, 0.00332 for lansoprazole, 0.00124 for pantoprazole, and 0.000635 for rabeprazole [1]. Omeprazole is the only PPI in this analysis to exceed the regulatory threshold (cutoff >0.01) for clinically significant CYP2C19 inhibition, while ilaprazole remains well below this cutoff [1].
| Evidence Dimension | CYP2C19 inhibition potential (Cmax,u/Ki,u ratio) |
|---|---|
| Target Compound Data | Cmax,u/Ki,u = 0.00224 |
| Comparator Or Baseline | Omeprazole: 0.0288; Lansoprazole: 0.00332; Pantoprazole: 0.00124; Rabeprazole: 0.000635 |
| Quantified Difference | Ilaprazole ratio is 12.9-fold lower than omeprazole |
| Conditions | In vitro Vivid™ CYP2C19 Blue Screening Kit; fluorescence-based high-throughput assay |
Why This Matters
This lower inhibition potential reduces the risk of CYP2C19-mediated drug-drug interactions, making ilaprazole a safer choice in polypharmacy research models.
- [1] Ramachandran D, Thandavan P, et al. Comparative in vitro assessment of CYP2C19 inhibition by ilaprazole and conventional proton pump inhibitors using a high throughput fluorometric assay. Sci Rep. 2025;15:18158. View Source
